N-Methyl-beta-carboline-3-carboxamide N-Methyl-beta-carboline-3-carboxamide N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is a member of beta-carbolines.
Brand Name: Vulcanchem
CAS No.: 78538-74-6
VCID: VC0004183
InChI: InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17)
SMILES: CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol

N-Methyl-beta-carboline-3-carboxamide

CAS No.: 78538-74-6

Cat. No.: VC0004183

Molecular Formula: C13H11N3O

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-beta-carboline-3-carboxamide - 78538-74-6

CAS No. 78538-74-6
Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
IUPAC Name N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Standard InChI InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17)
Standard InChI Key QMCOPDWHWYSJSA-UHFFFAOYSA-N
SMILES CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Canonical SMILES CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Chemical Structure and Molecular Properties

N-Methyl-β-carboline-3-carboxamide (C<sub>13</sub>H<sub>11</sub>N<sub>3</sub>O) has a molecular weight of 225.25 g/mol and belongs to the β-carboline family, which features a tricyclic pyrido[3,4-b]indole scaffold. The compound’s structure includes:

  • A carboxamide group at position 3, critical for receptor binding.

  • A methyl substitution on the nitrogen atom at position 9, enhancing lipophilicity and blood-brain barrier penetration .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>13</sub>H<sub>11</sub>N<sub>3</sub>OPubChem
SMILES NotationCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2PubChem
X-ray Crystal StructureCCDC 224357PubChem
Solubility75 mM in 1M HCl, 100 mM in DMSOTocris

The compound’s planar structure facilitates π-π interactions with aromatic residues in the benzodiazepine-binding pocket of GABA<sub>A</sub> receptors .

Synthesis and Structural Derivatives

FG-7142 is synthesized via Pictet-Spengler condensation, starting from L-tryptophan methyl ester and 4-methoxybenzaldehyde, followed by oxidation and amidation . Modifications at the C-3 position significantly alter bioactivity:

  • Carboxylic acid derivatives (e.g., compound 2) show reduced cytotoxicity compared to carboxamide analogs .

  • N-Benzyl substitutions (e.g., compound 5) enhance antileishmanial activity (IC<sub>50</sub> = 1.0 μM against L. amazonensis amastigotes) while maintaining low macrophage toxicity (CC<sub>50</sub> > 2457 μM) .

Recent synthetic efforts have focused on β-carboline hybrids, such as β-carboline-3-(4-benzylidene)-4H-oxazol-5-one derivatives, which exhibit nanomolar cytotoxicity against glioma (U251) and ovarian (OVCAR-03) cancer cell lines .

Pharmacological Profile

Anxiogenic and Proconvulsant Effects

FG-7142 induces anxiety-like behaviors across species by reducing GABAergic inhibition:

  • Zebrafish: 10 μM FG-7142 increases immobility (87%) and reduces exploratory behavior in novel object approach tests .

  • Mice: Dose-dependent increases in cortical β-adrenoceptors (upregulation by 134%) and tyrosine hydroxylation (495% vs. controls) .

  • Humans: Acute administration triggers panic attacks and hypervigilance, mimicking generalized anxiety disorder symptoms .

Neurochemical Modulation

  • Monoaminergic Systems: FG-7142 elevates prefrontal dopamine (∆ = 62%) and norepinephrine (∆ = 45%) via disinhibition of locus coeruleus neurons .

  • Cholinergic Effects: Inhibits acetylcholinesterase (IC<sub>50</sub> = 0.67 μM), comparable to galantamine, suggesting potential in neurodegenerative disease research .

Table 2: In Vitro Pharmacological Data

AssayIC<sub>50</sub>/EC<sub>50</sub>Model SystemSource
GABA<sub>A</sub> Receptor Binding12 nMRat Cortex MembranesTocris
Acetylcholinesterase Inhibition0.67 μMHuman ErythrocytesACS Omega
Cytotoxicity (PC-3 Cells)1.50 μMProstate CancerPMC

Neurobiological Mechanisms

FG-7142 hyperactivates the amygdala-hippocampal network, inducing theta (4–8 Hz) and gamma (30–80 Hz) oscillations linked to fear processing . Key mechanisms include:

  • GABA<sub>A</sub> Receptor Inverse Agonism: Preferentially targets α1-subunit-containing receptors, reducing chloride influx by 40–60% .

  • Cross-Frequency Coupling: Enhances theta-gamma phase-amplitude coupling in the basolateral amygdala (∆ = 220% vs. controls), reversible by infralimbic cortex stimulation .

Applications in Research

Anxiety and Stress Models

  • Elevated Plus-Maze: FG-7142 reduces open-arm exploration in rodents by 70%, reversed by diazepam .

  • Fear Conditioning: Impairs extinction retention (∆ = −55%) via prefrontal-amygdala dysregulation .

Neurodegenerative Disease

  • Alzheimer’s Disease: Low-dose FG-7142 (0.1 mg/kg) improves spatial memory in Morris water maze trials, potentially via cholinergic modulation .

  • Parkinson’s Disease: Upregulates striatal D<sub>2</sub> receptors (∆ = 33%) in MPTP-treated mice .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator